molecular formula C6H6N6O2 B571511 3-Amino-1,5-diimino-1,5-dihydropyrazolo[1,2-a][1,2,4]triazole-6-carboxylic acid CAS No. 121447-39-0

3-Amino-1,5-diimino-1,5-dihydropyrazolo[1,2-a][1,2,4]triazole-6-carboxylic acid

Cat. No.: B571511
CAS No.: 121447-39-0
M. Wt: 194.154
InChI Key: XBVFWMZDDJOCGZ-UHFFFAOYSA-N
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Description

3-Amino-1,5-diimino-1,5-dihydropyrazolo[1,2-a][1,2,4]triazole-6-carboxylic acid is a complex heterocyclic compound that belongs to the class of pyrazolo[1,2-a][1,2,4]triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,5-diimino-1,5-dihydropyrazolo[1,2-a][1,2,4]triazole-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of hydrazine derivatives with formic acid under controlled conditions . Another approach includes the reaction of aminoguanidine bicarbonate with formic acid, followed by heating to induce cyclization . Industrial production methods typically involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,5-diimino-1,5-dihydropyrazolo[1,2-a][1,2,4]triazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and imino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Amino-1,5-diimino-1,5-dihydropyrazolo[1,2-a][1,2,4]triazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1,5-diimino-1,5-dihydropyrazolo[1,2-a][1,2,4]triazole-6-carboxylic acid stands out due to its unique structural features, which confer specific reactivity and biological activity

Properties

CAS No.

121447-39-0

Molecular Formula

C6H6N6O2

Molecular Weight

194.154

IUPAC Name

1-amino-3,7-diiminopyrazolo[1,2-a][1,2,4]triazole-6-carboxylic acid

InChI

InChI=1S/C6H6N6O2/c7-3-2(4(13)14)1-11-5(8)10-6(9)12(3)11/h1,7H,(H,13,14)(H3,8,9,10)

InChI Key

XBVFWMZDDJOCGZ-UHFFFAOYSA-N

SMILES

C1=C(C(=N)N2N1C(=N)N=C2N)C(=O)O

Synonyms

1H,5H-Pyrazolo[1,2-a]-s-triazole-6-carboxylicacid,2,3-dihydro-1,3,5-triimino-

Origin of Product

United States

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